钠;4-环丙基-1,2,4-三唑-3-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

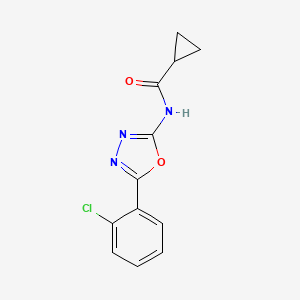

The compound of interest, Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate, is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its utility in various chemical reactions and its presence in numerous bioactive molecules .

Synthesis Analysis

The synthesis of triazole derivatives often involves the [3+2] cycloaddition of azides with alkenes or alkynes. For instance, the polyfunctionalized triazolyl 1,3-diketones are prepared by the addition-cyclization reaction of sodium azide to 1,5-diaryl-4-pentyne-1,3-diones, which can be further cyclodehydrated to form pyrrolo[1,2-c][1,2,3]triazoles . Another approach is the metal-free cascade [4+1] cyclization reaction developed from N-tosylhydrazones and sodium azide, which allows for the sequential formation of C-N and N-N bonds . Additionally, the [3+2] cycloaddition of sodium azide with α-haloacrylates has been demonstrated to be an expedient method for synthesizing N-unsubstituted 1,2,3-triazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly. For example, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . In contrast, the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been characterized using single-crystal X-ray diffraction, revealing the coordination of the sodium cation by nitrogen and oxygen atoms .

Chemical Reactions Analysis

Triazole derivatives participate in various chemical reactions due to their rich nitrogen content and reactive functional groups. The cyclodehydration of intermediate triazoles to form new classes of compounds, such as pyrrolo[1,2-c][1,2,3]triazoles, is one such reaction . The molecular iodine mediated coupling cyclization reaction is another example, which is not limited to sodium azide as the nitrogen source . The reactivity of these compounds can be further manipulated through the introduction of different substituents, as seen in the synthesis of 4-aryl-NH-1,2,3-triazoles using p-TsOH-mediated 1,3-dipolar cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex has been measured, with decomposition peak temperatures of 332.6°C and 374.1°C, respectively . The crystal and molecular structures of these compounds also affect their solid-state association, as seen in the formation of supramolecular chains mediated by hydrogen bonding and other interactions . The sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole demonstrates the coordination environment of the sodium cation, which is significant for understanding the properties of the molecular salt .

科学研究应用

晶体和分子结构

对三唑衍生物(包括与 4-环丙基-1,2,4-三唑-3-羧酸钠相似的衍生物)的晶体和分子结构的研究揭示了它们的超分子链形成和电子密度定位。研究详细阐述了相关三唑化合物的晶体结构,指出了显着的 π 电子离域和各种分子间相互作用,这对于理解这些化合物的化学和物理性质至关重要 (Boechat 等人,2010 年); (Boechat 等人,2016 年).

合成方法

已经探索了三唑衍生物的创新合成方法,包括与 NaN3 的 [3 + 2] 环加成反应,提供了一种合成 N-未取代的 1,2,3-三唑-4-羧酸盐的有效方法。该方法证明了对不同的 α-卤代丙烯酸酯具有广泛的适用性 (Augustine 等人,2014 年)。此外,研究详细阐述了 3,5-二苯甲酰基-1,2,4-三唑酸钠的合成,表明其在席夫碱反应中用作构建块 (Brandt 等人,2007 年).

生物活性

研究还深入探讨了 1,2,4-三唑衍生物的生物活性。例如,发现某些衍生物表现出抗菌活性和作为表面活性剂的潜力。从新前体合成这些衍生物及其有效的生物活性突出了三唑化合物的潜在药用应用 (El-Sayed,2006 年).

作用机制

While the specific mechanism of action for Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate is not mentioned in the search results, it is known that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

安全和危害

属性

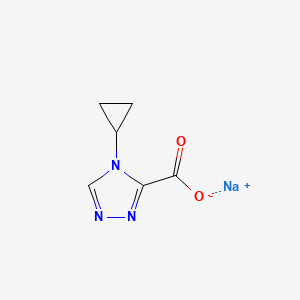

IUPAC Name |

sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.Na/c10-6(11)5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSIASIHPOTBFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)

![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)

![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)